Product packaging for Bicyclo[3.2.2]nonane(Cat. No.:CAS No. 283-19-2)

Bicyclo[3.2.2]nonane

Cat. No.: B12081968
CAS No.: 283-19-2
M. Wt: 124.22 g/mol
InChI Key: GNTFBMAGLFYMMZ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonane is an organic bridgehead hydrocarbon with the chemical formula C9H16 and a molecular weight of 124.22 g/mol . This bicyclic scaffold is of significant interest in advanced organic chemistry research, particularly for conformational analysis and solvolytic studies. Investigations have shown that the three-carbon bridge in this compound systems exhibits notable conformational mobility, a key area of study for understanding molecular dynamics and strain . Research into its solvolysis behavior has revealed complex rearrangement pathways, especially for derivatives with leaving groups at the C-2 position, providing insights into reaction mechanisms and neighboring group participation . Furthermore, the this compound skeleton serves as a valuable precursor in complex synthetic endeavors. Its structure has been strategically employed in asymmetric Diels–Alder reactions to construct highly functionalized intermediates bearing multiple stereocenters and quaternary carbons . This methodology is particularly relevant to the total synthesis of complex natural products, such as ryanodine, where the bicyclic framework can be further functionalized or expanded into other complex architectures like the Bicyclo[3.3.2]decene system . This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B12081968 Bicyclo[3.2.2]nonane CAS No. 283-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

283-19-2

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[3.2.2]nonane

InChI

InChI=1S/C9H16/c1-2-8-4-6-9(3-1)7-5-8/h8-9H,1-7H2

InChI Key

GNTFBMAGLFYMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)CC2

Origin of Product

United States

Advanced Synthetic Strategies for Bicyclo 3.2.2 Nonane and Its Functionalized Derivatives

Retrosynthetic Analysis and Key Disconnections for the Bicyclo[3.2.2]nonane Skeleton

The construction of the this compound skeleton can be approached through several strategic disconnections of its bridged framework. A retrosynthetic analysis reveals three primary pathways: intramolecular bond formation to close the final ring, intermolecular cycloaddition or annulation to assemble the bicyclic core in a single step, and rearrangement of a pre-existing bicyclic system. These strategies form the basis for the diverse synthetic methods developed to access this challenging topology.

Intramolecular Cyclization and Cascade Reactions to Form the this compound Core

Intramolecular cyclization reactions are powerful tools for forging the this compound core from acyclic or macrocyclic precursors. These methods often involve the formation of a key carbon-carbon bond to complete the bridged structure.

One notable approach is the use of radical cyclizations . For instance, in the total synthesis of the complex alkaloid (-)-tubingensin B, a key step involves a radical cyclization to construct the this compound core. researchgate.netnih.gov This strategy effectively forges the C22–C23 linkage, establishing the requisite bridged system and a critical quaternary stereocenter. researchgate.netnih.gov

Another effective intramolecular strategy is enol oxidative coupling . This method has been successfully employed to construct spiro[this compound] systems, which are present in natural products like spiroaspertrione A. nih.govfrontiersin.org The reaction typically involves the generation of a bis-silyl enol ether from a suitable diketone precursor, followed by treatment with an oxidant such as ceric ammonium (B1175870) nitrate (B79036) (CAN) to induce the intramolecular cross-coupling. nih.govfrontiersin.org While this method can be high-yielding, controlling the diastereoselectivity can be challenging. nih.govfrontiersin.org

Precursor TypeReactionKey ReagentsProductRef
Alkene with radical precursorRadical CyclizationAIBN, Bu₃SnHThis compound core of (-)-tubingensin B researchgate.netnih.gov
DiketoneIntramolecular Enol Oxidative Coupling1. Silylating agent (e.g., TMSCl) 2. Oxidant (e.g., CAN)Spiro[this compound] system nih.govfrontiersin.org

Intermolecular Cycloaddition and Annulation Reactions in this compound Synthesis

Intermolecular reactions that form multiple bonds in a single operation provide convergent and efficient pathways to the this compound skeleton. Cycloaddition reactions are particularly prominent in this regard.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone for the synthesis of bridged bicyclic systems. The reaction of a cycloheptadiene derivative (the 4π component) with a suitable dienophile (the 2π component) directly yields the bicyclo[3.2.2]nonene core. beilstein-journals.org Both thermal and Lewis acid-promoted conditions have been explored. For example, the reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by TBSOTf, has been used to construct a highly functionalized bicyclo[3.2.2]nonene derivative. beilstein-journals.org Inverse-electron-demand Diels-Alder reactions have also been developed, for instance, between a masked o-benzoquinone and an enamine, to form a bicyclo[2.2.2]octenone which can then be expanded. purdue.educhemrxiv.org

Higher-order cycloadditions, such as [4+3] and [5+2] cycloadditions , also offer direct routes to seven-membered rings and, consequently, to the this compound framework. Dirhodium tetracarboxylate catalyzed decomposition of vinyldiazoacetates in the presence of dienes can proceed via a tandem cyclopropanation/Cope rearrangement, which constitutes a formal [3+4] cycloaddition to build the bicyclic system. acs.org Additionally, consecutive intermolecular [5+2] cycloadditions have been reported to generate racemic this compound-derived cyclohepta[b]indoles. researchgate.net

Annulation reactions , such as the Hauser-Kraus annulation followed by an aldol (B89426) reaction, have been utilized to access the bicyclo[3.2.2]nonene motif in the synthesis of natural products like acremoxanthone A. researchgate.net

Reaction TypeReactantsKey Reagents/ConditionsProductRef
Diels-Alder [4+2]1,3-Cycloheptadiene, Dienophile (e.g., Acrolein)Thermal or Lewis Acid (e.g., TBSOTf)Bicyclo[3.2.2]nonene derivative beilstein-journals.org
Inverse-Electron-Demand Diels-AlderMasked o-benzoquinone, N-protected enamine-Bicyclo[2.2.2]octenone (precursor to bicyclo[3.2.2]nonene) purdue.educhemrxiv.org
[4+3] CycloadditionIndolyl methanol (B129727), CyclopentadieneHFIPBicyclo[3.2.1]octane-derived core (related to kopsifoline) tu-dortmund.de
[5+2] CycloadditionPhenyl vinyl thioether, Indole derivative-This compound-derived cyclohepta[b]indole researchgate.net
Hauser-Kraus Annulation/AldolBenzocycloheptenone precursor-Bicyclo[3.2.2]nonene motif researchgate.net

Skeletal Rearrangements and Transannular Reactions Leading to this compound Systems

Skeletal rearrangements of more readily accessible bicyclic systems provide an alternative and powerful entry to the this compound core. The most common strategy involves a one-carbon ring expansion of a bicyclo[2.2.2]octane derivative.

The Tiffeneau-Demjanov rearrangement is a classic and effective method for this transformation. wikipedia.org This reaction typically starts with a bicyclo[2.2.2]octanone, which is converted to a cyanohydrin. Subsequent reduction of the nitrile to a primary amine, followed by diazotization with nitrous acid, induces the rearrangement to furnish a ring-expanded bicyclo[3.2.2]nonanone. wikipedia.org This homologation has been a key step in the synthesis of various natural products, including the phleghenrine alkaloids. purdue.educhemrxiv.org

A related one-carbon insertion is the Büchner–Curtius–Schlotterbeck reaction , which has also been used to expand a bicyclo[2.2.2]octenone to a bicyclo[3.2.2]nonenone. chemrxiv.org Furthermore, nucleophilic substitution reactions on certain bicyclo[3.2.1]octane systems can also lead to rearranged this compound derivatives. acs.org

Transannular reactions , which involve bond formation across a ring, can also lead to bridged bicyclic systems, although specific examples leading directly to the this compound skeleton are less common in the literature compared to other methods.

Rearrangement TypeStarting MaterialKey ReagentsProductRef
Tiffeneau-Demjanov RearrangementBicyclo[2.2.2]octanone1. TMS-CN 2. LiAlH₄ 3. NaNO₂, AcOHBicyclo[3.2.2]nonanone oup.com
Büchner–Curtius–Schlotterbeck ReactionBicyclo[2.2.2]octenone(Trimethylsilyl)diazomethaneBicyclo[3.2.2]nonenone chemrxiv.org
Nucleophilic Substitution with Rearrangement2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropaneAlkoxidesAza-bicyclo[3.2.2]nonane ether acs.org

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The development of stereoselective and enantioselective methods to access chiral bicyclo[3.2.2]nonanes is of paramount importance, given their potential applications in asymmetric synthesis and as chiral ligands or catalysts. These strategies rely on the use of either external chiral sources, such as catalysts and auxiliaries, or substrate-internal chirality to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in the Construction of Chiral Bicyclo[3.2.2]nonanes

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched bicyclo[3.2.2]nonanes. Chiral Lewis acids and transition metal complexes have been shown to effectively induce asymmetry in cycloaddition reactions.

For example, the enantioselective synthesis of chiral cycl[3.2.2]azines has been achieved through an iminium-ion-catalyzed [8+2] cycloaddition. rsc.org In the realm of carbocyclic systems, an intramolecular C-C bond formation via catalytic asymmetric opening of oxetanes, using a combination of Sc(OTf)₃ and a Box ligand, provides access to enantioenriched 2,3-dihydrobenzo[b]oxepines, which are valuable precursors to this compound derivatives. acs.org

Dirhodium complexes have also proven to be effective catalysts. The decomposition of vinyldiazoacetates in the presence of heterodienes, catalyzed by chiral dirhodium tetraprolinates, leads to the enantioselective formation of 6-azabicyclo[3.2.2]nonanes through a [3+4] cycloaddition. acs.org This highlights the potential of metal-catalyzed reactions to control stereochemistry in the formation of this bicyclic core.

Reaction TypeCatalyst SystemSubstratesProductRef
[8+2] CycloadditionChiral Aminocatalyst(E)-3-benzylidene-3H-pyrrolizines, EnalsChiral cycl[3.2.2]azines rsc.org
Asymmetric Oxetane OpeningSc(OTf)₃ / Chiral Box ligandOxetane with internal carbon nucleophileEnantioenriched precursors to bicyclo[3.2.2]nonanes acs.org
[3+4] CycloadditionChiral Dirhodium TetraprolinatesVinyldiazoacetates, N-protected 1,2-dihydropyridinesEnantioenriched 6-Azathis compound derivatives acs.org

Chiral Auxiliary-Mediated Approaches for Enantiopure this compound Derivatives

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product.

An example of this strategy is the use of (S)-lactate methyl ester as a chiral auxiliary in the rhodium-catalyzed [3+4] cycloaddition for the synthesis of 6-azathis compound systems. acs.org The auxiliary, attached to the vinyldiazoacetate component, effectively controls the facial selectivity of the cycloaddition.

In another instance, the asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative was achieved by starting with an optically active 1,4-dimethylcycloheptadiene. beilstein-journals.org The chirality inherent in the starting material, which was prepared through an asymmetric reduction step earlier in the synthesis, dictates the stereochemical outcome of the subsequent Diels-Alder reaction. While not a classic auxiliary approach, this substrate-control method serves the same purpose of directing stereoselective bond formation. This strategy successfully controlled the formation of two quaternary carbons during the construction of the bicyclic core. beilstein-journals.org

Auxiliary/Chiral SubstrateReaction TypeKey FeaturesProductRef
(S)-Lactate methyl esterRhodium-catalyzed [3+4] cycloadditionAuxiliary attached to vinyldiazoacetateEnantiopure 6-azathis compound derivative acs.org
Optically active 1,4-dimethylcycloheptadieneLewis acid-promoted Diels-AlderSubstrate-internal chirality controls stereochemistryHighly functionalized, enantiopure bicyclo[3.2.2]nonene beilstein-journals.org

Diastereoselective Control in this compound Functionalization

Achieving stereochemical control during the synthesis and functionalization of the this compound core is paramount for its application in areas such as asymmetric catalysis and the synthesis of complex natural products. Researchers have developed several strategies to influence the diastereoselectivity of reactions, thereby accessing specific stereoisomers.

A notable approach involves the use of stereoselective Diels-Alder reactions to construct the bicyclic framework. For instance, the reaction between an optically active 1,4-disubstituted cycloheptadiene derivative and a dienophile like acrolein can be used to form a highly functionalized bicyclo[3.2.2]nonene. beilstein-journals.orgnih.gov The stereochemical outcome of this cycloaddition can be effectively controlled by a Lewis acid promoter. Research has shown that silyl (B83357) triflates are particularly effective catalysts for this transformation. beilstein-journals.org In a specific study, the use of TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) was found to be superior to other silyl triflates like TMSOTf and TIPSOTf in promoting the reaction between a chiral 1,4-dimethylcycloheptadiene and acrolein, leading to the desired bicyclo[3.2.2]nonene derivative with two quaternary carbons. beilstein-journals.org The choice of solvent and catalyst loading were also critical factors in optimizing the yield and diastereoselectivity of the adducts. beilstein-journals.org

Another powerful method for the diastereoselective construction of the this compound skeleton involves intramolecular C-H functionalization. A novel strategy utilizes a sequential double C(sp³)–H bond functionalization triggered by a hydride shift/cyclization process. acs.orgnih.gov This method establishes the this compound skeleton through a sequence involving a beilstein-journals.org- and a beilstein-journals.orgnih.gov-hydride shift, demonstrating excellent diastereoselectivity in the formation of the polyheterocyclic products. acs.orgnih.gov

Table 1: Effect of Silyl Triflates on the Stereoselective Diels-Alder Reaction beilstein-journals.org

EntrySilyl TriflateEquivalentsSolventTemperature (°C)Yield (%)
1TMSOTf0.5Toluene-7857
2TBSOTf0.5Toluene-7863
3TIPSOTf0.5Toluene-7855
4TBSOTf2.0Toluene-7875
5TBSOTf2.0CH₂Cl₂-7880

Modern Functionalization Reactions of the Pre-Formed this compound Nucleus

Once the this compound core is assembled, its utility can be expanded through a variety of modern functionalization reactions. These methods allow for the precise introduction of diverse functional groups onto the rigid scaffold, enabling the synthesis of a wide range of derivatives for various applications.

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying complex molecules. In the context of this compound systems, this approach allows for the late-stage introduction of functional groups without the need for pre-functionalized starting materials. While some C-H activation methods build the core itself, such as the previously mentioned sequential hydride shift/cyclization process, acs.orgnih.gov other strategies focus on modifying the pre-formed nucleus.

Palladium-catalyzed C(sp³)–H arylation has been employed as a key step in the synthesis of natural products containing the this compound core fused to other ring systems. researchgate.net This type of reaction enables the formation of carbon-carbon bonds at positions that are often difficult to access through traditional methods. The success of these reactions often depends on the directing ability of nearby functional groups and the specific catalyst system employed. For instance, in the synthesis of (nor)illudalane sesquiterpenes, which feature a related bicyclic core, Pd(0)-catalyzed C(sp³)–H arylation was a crucial transformation. researchgate.net Such strategies are conceptually applicable to the targeted functionalization of the this compound scaffold itself.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the diversification of the this compound framework. These reactions enable the formation of C-C, C-N, and other C-heteroatom bonds, providing access to a vast chemical space.

The Suzuki-Miyaura coupling , which forms C-C bonds between organoboron compounds and organic halides or triflates, is a prominent example. acs.org This reaction has been utilized in the synthesis of complex natural products incorporating the this compound skeleton. nih.gov For example, in the total synthesis of (-)-tubingensin B, a Suzuki-Miyaura coupling was a key step for uniting two complex fragments, one of which contained the this compound core. nih.gov Palladium catalysts, often with specialized phosphine (B1218219) ligands, are typically employed to facilitate this transformation. acs.org

The Buchwald-Hartwig amination is another critical cross-coupling reaction, used for the formation of C-N bonds. nih.gov This reaction allows for the introduction of primary and secondary amines onto aryl or vinyl positions of a functionalized this compound precursor. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency, especially with challenging substrates. nih.govwuxiapptec.com Modern protocols often utilize bulky, electron-rich phosphine ligands (e.g., XantPhos) and can sometimes be performed with soluble organic bases like DBU, which can be advantageous in flow chemistry applications. chemrxiv.org

Other cross-coupling reactions, such as the Sonogashira coupling (for C-C triple bonds) and Negishi coupling (using organozinc reagents), further expand the synthetic toolbox for modifying the this compound scaffold. nih.govnih.gov The strategic application of these reactions allows for the systematic diversification of the core structure, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Representative Transition Metal-Catalyzed Reactions for this compound Diversification

Reaction TypeTypical Catalyst/PrecatalystCommon LigandsBond FormedReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂Triphenylphosphine, BiarylphosphinesC-C acs.orgnih.gov
Buchwald-Hartwig AminationPd₂(dba)₃, Pd(OAc)₂XantPhos, SIPr, BiarylphosphinesC-N nih.gov
Sonogashira CouplingPd(PPh₃)₄ / CuITriphenylphosphineC-C (alkyne) nih.gov
Negishi CouplingPd(0) or Ni(II) complexesPhosphine-based ligandsC-C nih.gov

In addition to metal-based catalysis, organocatalysis and biocatalysis offer powerful, and often complementary, approaches for the enantioselective functionalization of this compound systems.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic functionalization on the this compound core is an emerging area, principles from related systems are highly relevant. For instance, aminocatalysis using chiral prolinol silyl ethers has been shown to mediate complex domino reactions to create topologically unique, cage-like noradamantane structures with excellent enantioselectivity. nih.gov Similarly, guanidine (B92328) bases have been used as organocatalysts in the synthesis of related bicyclo[3.3.1]nonane scaffolds. ucl.ac.uk These strategies highlight the potential for developing organocatalytic methods to asymmetrically modify pre-formed this compound substrates.

Biocatalysis harnesses the power of enzymes to perform highly selective and efficient chemical transformations under mild conditions. A remarkable example is the discovery of a fungal cytochrome P450 enzyme, BTG5, which is responsible for constructing the this compound skeleton in the biosynthesis of the natural product beticolin 1. evitachem.comnih.govbohrium.com This enzyme catalyzes both a dimerization and a subsequent cyclization within a single active site, showcasing an unusual and highly efficient two-step mechanism. nih.gov Further research into this P450 enzyme has revealed that specific amino acid residues determine substrate selectivity and can even alter the catalytic reaction, paving the way for the chemoenzymatic synthesis of novel derivatives. nih.govbohrium.com Additionally, enzymatic kinetic resolution has been employed in the synthesis of chiral precursors used to build the this compound system, demonstrating another valuable application of biocatalysis in this field. beilstein-journals.org

Sophisticated Structural Elucidation and Conformational Analysis of Bicyclo 3.2.2 Nonane Architectures

High-Resolution Spectroscopic Methodologies for Bicyclo[3.2.2]nonane Structural Assignment

Spectroscopic methods are indispensable for characterizing the structural and dynamic features of this compound systems in both solution and the solid state. These techniques provide detailed insights into atomic connectivity, conformational preferences, and the energetic barriers between different forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. Standard one-dimensional ¹H and ¹³C NMR provide initial data on the chemical environment of each nucleus. For instance, in substituted derivatives like this compound-1-carbaldehyde or this compound-6,8-dione, distinctive signals for bridgehead protons, quaternary carbons, and functional group carbons (e.g., carbonyl signals around δ 210–215 ppm) can be readily identified. Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish the precise connectivity of the entire carbon skeleton and the relative stereochemistry of substituents, which was crucial in elucidating the structures of complex neolignans possessing a 6-oxathis compound skeleton. nih.gov

Dynamic NMR (DNMR) spectroscopy is particularly powerful for investigating the conformational equilibria inherent to the this compound system. The unsaturated derivative, bicyclo[3.2.2]nona-6,8-diene, exhibits a highly mobile three-carbon bridge that rapidly interconverts between equivalent conformations. gla.ac.uk While early attempts to "freeze out" this conformation on the NMR timescale at low temperatures to determine the activation energy were unsuccessful, these studies highlighted the low energy barrier for this process. gla.ac.uk The bicyclo[3.2.2]nona-6,8-diene skeleton has also been employed as the foundation for "molecular balances," where the conformational equilibrium between two states, observable by NMR, is used to quantify weak non-covalent interactions. researchgate.net

Solid-State NMR (ssNMR) provides critical information for compounds in the crystalline phase. For example, solid-state ¹³C NMR spectroscopy, in conjunction with other techniques, has been used to characterize and distinguish between different polymorphic forms of pharmaceutical compounds containing related bridged bicyclic structures.

Table 1: Application of NMR Techniques in this compound Analysis

NMR TechniqueApplicationCompound Type StudiedKey Findings
¹H and ¹³C NMRStructural ConfirmationThis compound-6,8-dioneResolution of bridgehead and carbonyl signals.
2D NMR (COSY, HMBC)Structural Elucidation6-Oxathis compound neolignansDetermination of atomic connectivity and stereochemistry. nih.gov
Dynamic NMR (DNMR)Conformational AnalysisBicyclo[3.2.2]nona-6,8-dieneRevealed rapid interconversion of the three-carbon bridge. gla.ac.uk
Solid-State NMRPolymorph CharacterizationVarenicline Tartrate (analog)Differentiation between anhydrous and hydrated polymorphs.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in a molecule and the inherent strain within its ring system. In derivatives such as this compound-1-carbaldehyde, IR spectroscopy is effective for identifying characteristic absorption bands, like the strong carbonyl (C=O) stretch. High-resolution IR spectra have been utilized in broader studies of the this compound system. gla.ac.uk

The concept of ring strain, which arises from deviations from ideal bond angles and torsional interactions, can be probed using vibrational spectroscopy. libretexts.org While the this compound system is less strained than smaller bicyclic compounds like bicyclo[1.1.0]butane, it still possesses a strain energy of approximately 64 kJ mol⁻¹. umsl.edulibretexts.org This strain influences the vibrational frequencies of the C-C and C-H bonds that constitute the cage structure. Theoretical calculations (ab initio and DFT) are often paired with experimental IR and Raman spectra to assign specific vibrational modes and correlate frequency shifts with the degree of ring strain. tamu.edu

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the analysis of this compound derivatives. It provides an exact mass measurement, which allows for the unambiguous determination of a compound's molecular formula. This is a critical first step in the identification of newly synthesized compounds or isolated natural products.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Techniques like electron impact (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) are used to break the parent molecule into smaller, charged fragments. The resulting fragmentation pattern is a fingerprint that can help elucidate the structure of the original molecule. For example, studies on related tricyclic systems have investigated stereospecific fragmentation processes, where the 3D orientation of substituents influences the fragmentation pathways. The fragmentation of butenolide moieties in some complex systems has been studied using DFT calculations to understand the rearrangement mechanisms.

Crystallographic Techniques for Solid-State Structural Determination

While spectroscopy provides a wealth of information, X-ray crystallography offers the most definitive and unambiguous picture of a molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the absolute and relative stereochemistry, bond lengths, bond angles, and solid-state conformation of crystalline compounds. Numerous complex molecules incorporating the this compound scaffold have had their structures unequivocally confirmed by this method.

Research examples include:

The determination of the structure of hydroanthraquinone derivatives, which serve as precursors to this compound ring systems. researchgate.net

The elucidation of the configuration of key synthetic intermediates in the preparation of γ-aminobutyric acid (GABA) derivatives containing the bicyclic skeleton. mdpi.com

Confirmation of the novel spiro[this compound-2,1′-cyclohexane] carbocyclic core in the natural product spiroaspertrione A.

The structural analysis of mycotoxins like beticolins, which feature a characteristic this compound ring system.

In these studies, the precise atomic coordinates obtained from the diffraction experiment provide indisputable proof of the molecular architecture, which is often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. mdpi.com

Table 2: Examples of this compound Derivatives Characterized by Single-Crystal X-ray Diffraction

Compound ClassPurpose of AnalysisKey Structural Finding
Functionalized HydroanthraquinonesPrecursor CharacterizationConfirmed regioselective outcome of Diels-Alder synthesis. researchgate.net
GABA DerivativesStereochemical ConfirmationConfirmed the configuration of a key lactam intermediate. mdpi.com
Asymmetric Synthesis IntermediatesStereoselectivity RationaleElucidated the structure of a bicyclo[3.2.2]nonene adduct. beilstein-journals.org
Natural Product AnalogsDrug DevelopmentDetermined the three-dimensional arrangement of the 1,2,4-trioxane (B1259687) ring in dihydroartemisinin (B1670584). acs.org

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing microcrystalline solid samples. It is particularly crucial in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in multiple distinct crystal forms. uny.ac.idresearchgate.net Different polymorphs can have different physical properties, and PXRD is a primary method for their identification and characterization. nih.gov

Each crystalline polymorph produces a unique diffraction pattern, which serves as a fingerprint. PXRD is used to:

Identify the specific polymorphic form of an active pharmaceutical ingredient (API).

Detect crystalline phase transitions that may occur due to changes in temperature or humidity.

Assess the purity of a crystalline sample by detecting the presence of other polymorphic or amorphous forms. nih.goveuropa.eu

Monitor changes in crystallinity, such as the transition from a crystalline to an amorphous form, which is indicated by a decrease in peak intensity and sharpness in the diffractogram. researchgate.net

While specific PXRD studies focusing solely on the parent this compound are less common, the principles are widely applied to its derivatives and analogs, especially in pharmaceutical development, where ensuring the correct and stable polymorphic form is a regulatory requirement. nih.gov

Computational and Theoretical Studies on Bicyclo 3.2.2 Nonane Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties and bonding nature of the bicyclo[3.2.2]nonane system. These methods allow for a detailed examination of the molecule at the subatomic level, providing data on orbital interactions, charge distribution, and energetic stability.

Density Functional Theory (DFT) has become a workhorse for studying the reactivity and electronic characteristics of this compound and its derivatives. DFT methods, such as the hybrid functional B3LYP, are frequently used to model molecular structures, predict reaction outcomes, and analyze electronic effects. acs.org

Studies on this compound derivatives have employed DFT to understand how substituents influence the electronic environment and reactivity. For instance, in this compound-1-carbaldehyde, calculations have shown enhanced electrophilicity at the aldehyde carbon due to hyperconjugation with bridgehead orbitals. Similarly, the introduction of electron-withdrawing groups like ketones can polarize the ring system, affecting its reactivity in reactions such as cycloadditions. DFT calculations have also been crucial in studying the nature of carbocation intermediates formed during reactions like solvolysis. acs.orgresearchgate.net Investigations into the 2-bicyclo[3.2.2]nonyl cation using DFT have explored whether its structure is classical or nonclassical, a fundamental question in physical organic chemistry. acs.org These computational approaches provide key reactivity descriptors, such as orbital energies (HOMO/LUMO), charge distributions, and electrostatic potentials, that help rationalize and predict the chemical behavior of this bicyclic system. bohrium.comacs.org

Computational MethodSystem StudiedKey FindingReference
B3LYP/6-31G*2-Bicyclo[3.2.2]nonyl CationUsed to optimize and determine the stability and structure (classical vs. nonclassical) of the carbocation intermediate. acs.org
DFT (General)This compound-1-carbaldehydeRevealed enhanced electrophilicity due to hyperconjugative effects from bridgehead orbitals.
DFT (General)Ketone-substituted Bicyclo[3.2.2]nonanesShowed polarization of the ring system, enhancing reactivity in cycloaddition reactions.
DFT (M06-2X-D3/def2-QZVP)This compound skeleton constructionUsed to model the mechanism of a sequential hydride shift/cyclization process to form the bicyclic framework. acs.org

For higher accuracy in energetic and spectroscopic predictions, researchers turn to ab initio and post-Hartree-Fock methods. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) provide a more rigorous treatment of electron correlation, which is crucial for accurately determining the relative energies of different structures and transition states. acs.org

MethodologySystem/PropertyPurpose/FindingReference
Ab Initio (MP2/6-31G*)2-Bicyclo[3.2.2]nonyl CationProvided a high-accuracy structure for comparison with DFT methods, though it yielded a unique structure suggesting a substituted cyclopropyl (B3062369) cation in one instance. acs.org
Ab Initio (General)Carbocation IntermediatesUsed to explore the nature of cations formed during solvolysis reactions, challenging conclusions based solely on experimental data. acs.orgresearchgate.net
Ab Initio / DFT ComparisonGas-phase Cation StabilityApplied to study the stability of various bridgehead cations, including those related to the this compound system. researchgate.net

The concept of localized molecular orbitals (LMOs) offers a more intuitive chemical picture of bonding, aligning better with classical descriptions of chemical bonds than the delocalized canonical molecular orbitals. uwec.edu Analysis of the localized orbitals in this compound can help in understanding through-bond and through-space interactions, which are key to explaining long-range coupling constants observed in the ESR spectra of bicyclic semidione radicals. uwec.edu

Strain energy is a critical feature of cyclic and bicyclic systems. Early molecular mechanics calculations estimated the strain energy of the this compound ring system to be approximately 64 kJ mol⁻¹. umsl.edu This value is significant and influences the compound's thermodynamic properties and reactivity. The inherent strain, a consequence of deviations from ideal bond angles and lengths, is a key factor that makes bicyclic compounds useful subjects for theoretical studies on chemical bonding and reactivity. nasa.gov For example, the specific geometry of the this compound system, where bridgehead functional groups are oriented at an angle of about 150°, contrasts with the 180° orientation in the bicyclo[2.2.2]octane system, leading to differences in physical properties like melting points due to reduced symmetry. nasa.gov

PropertyMethodCalculated ValueSignificanceReference
Strain EnergyMolecular Mechanics~64 kJ mol⁻¹Quantifies the inherent instability due to ring structure, influencing reactivity and thermodynamics. umsl.edu
Bridgehead Bond AngleGeneral Observation~150°Reduces molecular symmetry compared to bicyclo[2.2.2]octane, affecting physical properties. nasa.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of molecules at their energy minima, molecular dynamics (MD) simulations offer a way to study their movement and conformational changes over time.

MD simulations model the behavior of this compound by calculating the forces between atoms and integrating Newton's equations of motion, allowing the molecule's trajectory to be followed over time. Such simulations are invaluable for understanding its behavior in different environments, such as in solution or in the solid (condensed) phase. rsc.org For example, MD simulations have been used to study derivatives of this compound as structure-directing agents in the synthesis of zeolites, where the interaction energies and conformational preferences within the zeolite pores are critical. rsc.orgmit.edu In the solid state, MD simulations of a dihydroartemisinin (B1670584) derivative, which contains a this compound system, were used to understand its crystal packing and dynamics at low temperatures. acs.org

The this compound system possesses significant conformational flexibility, particularly involving the inversion of its three-carbon bridge. gla.ac.uk This dynamic process, known as conformational exchange, can be studied using techniques like dynamic NMR spectroscopy, which detects the interconversion between different conformations. MD simulations complement these experiments by providing an atomistic view of the exchange kinetics. Studies on bicyclo[3.2.2]nona-6,8-diene found its three-carbon bridge to be extremely mobile, rapidly interconverting between equivalent conformations. gla.ac.uk

Solvent effects play a crucial role in the reactivity and conformational preferences of molecules. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of their influence. For instance, in the study of solvolysis reactions of bicyclo[3.2.2]nonyl derivatives, the nature of the solvent is critical in stabilizing or destabilizing the carbocation intermediates. researchgate.net Theoretical models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM) used alongside DFT calculations, can predict how the solvent dielectric constant influences reaction pathways and the stability of ionic species. acs.orgresearchgate.net MD simulations can further validate these findings by providing a dynamic picture of the solute-solvent interactions.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For the this compound framework, theoretical studies have provided profound insights into the nature of reactive intermediates and the energetic pathways of transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for this compound Transformations

The elucidation of reaction mechanisms hinges on the identification and characterization of transition states—the transient, high-energy structures that connect reactants to products. Computational methods, particularly Density Functional Theory (DFT), are employed to locate these critical points on the potential energy surface.

A significant area of investigation has been the solvolysis of this compound derivatives. Early studies on the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate suggested a mechanism involving classical carbocation intermediates and 1,2-hydride shifts to explain the observed product distribution, which includes rearranged bicyclo[3.3.1]nonane structures. acs.orgresearchgate.net However, more recent and detailed DFT computations (at the B3LYP/6-31G* level) have challenged this view. These calculations revealed that the classical 2-bicyclo[3.2.2]nonanyl cation is not a stable intermediate. acs.org Instead, a more stable, nonclassical carbocation structure is formed, which is lower in energy by approximately 10-15 kcal/mol. acs.org

Specifically, the optimization of the postulated classical 8-bicyclo[3.2.2]nonanyl cation shows it spontaneously rearranges to a nonclassical ion (6), which is calculated to be 13.8 kcal/mol more stable than its classical counterpart. acs.org The transformation from the bicyclo[3.2.2] system to the bicyclo[3.3.1] system is proposed to occur via a concerted process through a specific transition structure. acs.org

Intrinsic Reaction Coordinate (IRC) analysis is then used to confirm that a located transition state structure indeed connects the intended reactant and product. This method involves tracing the minimum energy path downhill from the transition state, which verifies the reaction pathway. For this compound systems, IRC calculations are crucial for mapping out complex rearrangement pathways, such as the interconversion between different bicyclic skeletons during solvolysis. acs.orgrsc.org

Table 1: Calculated Relative Stabilities of Bicyclic Cation Intermediates
Cation StructureComputational MethodKey FindingEnergy Difference (kcal/mol)Reference
2-Bicyclo[3.2.2]nonanylB3LYP/6-31GNonclassical ion is more stable than the classical form.~10-15 acs.org
8-Bicyclo[3.2.2]nonanylB3LYP/6-31GNonclassical ion (6) is significantly more stable than its classical analogue (5).13.8 acs.org

Prediction of Regio-, Stereo-, and Chemoselectivity in this compound Reactions

Computational models are highly effective at predicting the selectivity of chemical reactions involving the this compound scaffold. The rigid, conformationally restrained nature of this framework allows for subtle electronic and steric effects to exert significant control over reaction outcomes.

Stereoselectivity: The stereoselective Diels-Alder reaction is a powerful method for constructing highly functionalized bicyclo[3.2.2]nonene derivatives. beilstein-journals.orgdoaj.org In one study, the reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein was investigated. beilstein-journals.org Thermal conditions proved ineffective, but the use of a Lewis acid catalyst, specifically TBSOTf, promoted the reaction. beilstein-journals.org Computational modeling helps rationalize the high stereoselectivity observed by analyzing the transition state energies of the possible diastereomeric approaches (endo vs. exo). The calculations can show how the catalyst coordinates with the dienophile and how the substituents on the diene sterically direct the incoming dienophile to one face, leading to the selective formation of a single isomer out of eight possibilities. beilstein-journals.org

Regioselectivity: For addition reactions to bicyclo[3.2.2]nonadiene systems, quantum chemical methods are used to predict where an electrophile will attack. researchgate.netresearchgate.net Full geometric optimization and analysis of the molecule's frontier molecular orbitals (FMOs), particularly the Highest Occupied Molecular Orbital (HOMO), can reveal the sites with the highest electron density. researchgate.net For instance, in bicyclo[3.2.2]nona-6,8-diene, calculations show that the double bond opposite the methylene (B1212753) bridge is more exo-pyramidalized and has a higher electron density in the HOMO, making it the more reactive site for electrophilic addition. researchgate.net Furthermore, analysis of the electron density on the exo and endo faces can predict facial selectivity. researchgate.net

Table 2: Computationally Guided Diels-Alder Reaction Optimization
Lewis Acid CatalystTemperature (°C)Yield (%)Diastereomeric Ratio (desired:other)Reference
None (Thermal)100DecompositionN/A beilstein-journals.org
BF₃·OEt₂-78Unexpected ProductN/A beilstein-journals.org
TBSOTf-7872>20:1 beilstein-journals.org

Application of Machine Learning and Data Science in this compound Chemistry

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for this compound Analogues

QSAR and QSPR models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are particularly valuable in medicinal chemistry for designing new drugs.

A notable application involving a this compound scaffold is the development of ligands for sigma (σ) receptors, which are targets for treating neurological disorders and cancer. bohrium.comacs.org Researchers have synthesized series of 6,8-diazathis compound derivatives and tested their binding affinity for σ1 and σ2 receptors. bohrium.comacs.org To understand the structural requirements for high affinity, 5D-QSAR studies were conducted using a quasi-atomistic receptor surface modeling approach. bohrium.com These models use descriptors that encode the three-dimensional structure and physicochemical properties of the molecules to build a predictive relationship with biological activity. For example, such models have shown that substituents at position 2 of the bicyclic core can decrease σ1 receptor affinity, potentially due to unfavorable steric or electronic interactions with the receptor protein. bohrium.com

Table 3: Structure-Affinity Relationship Data for select 6,8-Diazathis compound Analogues
CompoundKey Structural Featureσ₁ Receptor Affinity (Kᵢ, nM)Reference
(+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazathis compoundUnsubstituted at position 211 bohrium.com
ent-11aBenzyl (B1604629) ether substituent91 acs.org
11aBenzyl ether substituent154 acs.org
8b2,4-dimethoxybenzyl groupHigh σ₂ affinity (400 nM) acs.org

Predictive Modeling for Reaction Outcomes and Synthesis Planning for this compound Compounds

While specific ML models published exclusively for this compound synthesis are still emerging, the methodologies are well-established. An ML workflow for optimizing a reaction to produce a this compound derivative would involve:

Data Collection: Gathering data from literature or high-throughput experiments on a specific reaction type (e.g., a cycloaddition or ring expansion), including parameters like catalyst, solvent, temperature, and the resulting yield and selectivity. youtube.com

Model Training: Using this data to train an ML algorithm, such as a Gaussian process model or a neural network. The model learns the complex relationships between reaction conditions and outcomes. rsc.org

Optimization: Employing a Bayesian optimization algorithm, which uses the trained model to intelligently suggest the next set of experimental conditions most likely to improve the outcome (e.g., maximize yield). rsc.org

Reaction Mechanisms and Transformational Chemistry of Bicyclo 3.2.2 Nonane and Its Derivatives

Electrophilic Activation and Substitution Reactions on the Bicyclo[3.2.2]nonane Core

The reaction of the this compound system with electrophiles is characterized by the formation of cationic intermediates that can undergo rearrangements to thermodynamically more stable products. The stereoelectronics of the bicyclic frame play a crucial role in directing the outcome of these reactions.

Electrophilic Addition and Cyclization Pathways

The addition of electrophiles to unsaturated this compound derivatives, such as bicyclo[3.2.2]nona-6,8-diene, has been a subject of detailed mechanistic studies. The bromination of bicyclo[3.2.2]nona-6,8-diene, for instance, does not yield the expected simple addition products. Instead, it proceeds through a pathway involving rearrangement to furnish 4-exo-9-anti- and 4-endo-9-anti-dibromobicyclo[3.3.1]non-2-ene. Quantum chemical investigations have shown that the initial electrophilic attack of bromine occurs with endo-facial selectivity due to a combination of electronic and steric factors. The resulting endo-bridged bromonium ion is more stable than its exo counterpart. This intermediate then undergoes a 1,2-migration of the trimethylene bridge, leading to a rearranged and more stable bromocarbonium cation, which is the precursor to the observed bicyclo[3.3.1]nonane products.

In the context of Lewis acid-promoted reactions, the Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, catalyzed by TBSOTf, yields a highly functionalized bicyclo[3.2.2]nonene derivative. acs.org Interestingly, the use of BF₃·OEt₂ as a Lewis acid with a similar diene did not lead to the expected bicyclo[3.2.2]nonene but instead produced bicyclo[2.2.2]octene skeletons. This outcome is attributed to a BF₃·OEt₂-promoted elimination and a subsequent 6π-electrocyclic reaction of the starting diene prior to the Diels-Alder cycloaddition. beilstein-journals.org

Electrophilic cyclization is another important transformation. While specific examples starting from a simple this compound precursor are not extensively documented in the reviewed literature, the principles of such reactions are well-established for related systems. researchgate.net These reactions typically involve the attack of an external electrophile on a π-system within the molecule, followed by the intramolecular capture of the resulting cationic intermediate by a nucleophilic moiety. researchgate.net

Acid-Catalyzed Rearrangements and Skeletal Reorganizations of Bicyclo[3.2.2]nonanes

The bicyclo[3.2.2]nonyl cation is a key intermediate in various acid-catalyzed reactions and is prone to skeletal reorganizations. A prominent example is the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate. Studies have shown that this reaction does not simply yield the corresponding substitution product but results in a mixture of rearranged products, including derivatives of bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane. rsc.org

The solvolysis of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate in methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE) provided significant mechanistic insights. The reaction yielded 2-substituted this compound, exo-2-substituted bicyclo[3.3.1]nonane, 2-bicyclo[3.2.2]nonene, and 2-bicyclo[3.3.1]nonene. Analysis of the ¹³C label distribution revealed that the 2-bicyclo[3.2.2]nonyl cation is a classical carbocation that undergoes Wagner-Meerwein rearrangements. rsc.orgoregonstate.edu The formation of the bicyclo[3.3.1]nonyl system occurs through a 1,2-hydride shift, and the scrambling of the carbon label is consistent with the intermediacy of classical carbocations. oregonstate.edu Computational studies support the existence of nonclassical structures for the cations involved in these solvolysis reactions, suggesting a complex potential energy surface. researchgate.net

The reaction of bicyclo[2.2.2]oct-2-ylcarbinylamine with nitrous acid also leads to the formation of this compound derivatives through ring expansion, affording a mixture of bicyclo[3.2.2]nonan-2-ol (62%), bicyclo[3.2.2]nonan-3-ol (22%), and bicyclo[3.3.1]nonan-2-ol (16%). rsc.org

PrecursorReagents and ConditionsMajor ProductsObservations
Bicyclo[3.2.2]nona-6,8-dieneBr₂4-exo-9-anti- and 4-endo-9-anti-dibromobicyclo[3.3.1]non-2-eneRearrangement occurs via a bridged bromonium ion and a subsequent 1,2-bridge migration.
2-Bicyclo[3.2.2]nonyl p-toluenesulfonateSolvolysis (MeOH or TFE)2-substituted this compound, exo-2-substituted bicyclo[3.3.1]nonane, bicyclo[3.2.2]nonene, bicyclo[3.3.1]noneneProceeds through a classical 2-bicyclo[3.2.2]nonyl cation which undergoes Wagner-Meerwein rearrangements. rsc.orgoregonstate.edu
Bicyclo[2.2.2]oct-2-ylcarbinylamineNitrous acidBicyclo[3.2.2]nonan-2-ol, bicyclo[3.2.2]nonan-3-ol, bicyclo[3.3.1]nonan-2-olRing expansion reaction. rsc.org

Nucleophilic Reactivity and Functionalization of this compound Systems

The functionalization of the this compound core can also be achieved through nucleophilic reactions, particularly at activated positions such as carbonyl groups or carbon atoms bearing a good leaving group.

Nucleophilic Addition and Substitution Reactions at Activated Centers

Ketones within the this compound framework, such as bicyclo[3.2.2]nonan-6-one, are susceptible to nucleophilic attack. For example, reduction with lithium aluminum hydride yields a mixture of the corresponding endo- and exo-alcohols. rsc.org this compound-2,4-dione exhibits typical reactivity of a diketone, undergoing condensation reactions with nucleophiles like aldehydes. oregonstate.edu

Nucleophilic substitution reactions on functionalized bicyclo[3.2.2]nonanes have also been explored. In the synthesis of aza-bicyclo[3.2.2]nonane derivatives, the nucleophilic substitution of a mesylate group on a related tropane (B1204802) intermediate with alkoxides led exclusively to the rearranged this compound structure. ucl.ac.uk When amines or imides were used as nucleophiles, a mixture of the expected bicyclo[3.2.1]octane and the rearranged this compound products was obtained. ucl.ac.uk This highlights the delicate balance between direct substitution and rearrangement pathways, influenced by the nature of the nucleophile.

Ring-Opening and Transannular Cyclizations Induced by Nucleophiles

The strained nature of the this compound system can be exploited in ring-opening reactions initiated by nucleophiles. While specific examples for the this compound system are not extensively detailed in the reviewed literature, related bicyclic systems offer insights. For instance, bicyclic β-lactones can undergo facile ring cleavage with various nucleophiles. researchgate.net The ring-opening of bicyclo[3.3.1]nonane derivatives has been reported to be initiated by nucleophilic attack at a bridgehead position. oup.com

Transannular cyclizations, where a reaction occurs between two non-adjacent atoms in a ring, are also a possibility in appropriately substituted this compound derivatives. The solvolysis of the p-nitrobenzenesulfonates of endo- and exo-bicyclo[3.2.2]nonan-6-ol produced bicyclo[3.3.1]nonan-2-ol and exo-bicyclo[4.2.1]nonan-2-ol, indicating transannular hydride shifts and rearrangements. rsc.org The tendency of certain derivatives to undergo transannular cyclization is a notable feature in the chemistry of medium-sized rings. tamu.edu

PrecursorReagent/ConditionsProduct(s)Reaction Type
Bicyclo[3.2.2]nonan-6-oneLiAlH₄endo- and exo-Bicyclo[3.2.2]nonan-6-olNucleophilic addition rsc.org
2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropaneAlkoxidesAza-bicyclo[3.2.2]nonane etherNucleophilic substitution with rearrangement ucl.ac.uk
endo/exo-Bicyclo[3.2.2]nonan-6-ol p-nitrobenzenesulfonatesSolvolysisBicyclo[3.3.1]nonan-2-ol, exo-bicyclo[4.2.1]nonan-2-olNucleophilic substitution with transannular rearrangement rsc.org

Radical Chemistry and Single-Electron Transfer Processes of this compound

The radical chemistry of the this compound system is less explored compared to its ionic counterparts. However, available research indicates that radical processes can lead to significant and often useful transformations.

Photochemical reactions represent a key area where radical intermediates are involved. The direct irradiation of bicyclo[3.2.2]non-6-en-2-ones through a Pyrex filter leads to a beilstein-journals.org-acyl migration, yielding cis-bicyclo[4.3.0]non-4-en-7-ones in practical yields. This rearrangement is a synthetically useful transformation that proceeds via a radical mechanism.

Another instance of radical formation is the cleavage of the C-Br bond in 9-bromobarbaralane, which generates the bicyclo[3.2.2]nona-2,6,8-trienyl radical. This demonstrates that the this compound framework can support radical species.

Single-electron transfer (SET) processes offer a modern avenue for chemical transformations. While specific applications of SET for the functionalization of the this compound core are not widespread in the reviewed literature, the principles of photoredox catalysis are applicable. oregonstate.edu These methods involve the generation of radical ions from the substrate through single-electron transfer with an excited photocatalyst, which can then undergo a variety of reactions. oregonstate.edu The construction of the this compound skeleton itself can be achieved through radical cyclizations, highlighting the compatibility of this ring system with radical intermediates. tamu.edu

PrecursorReagents/ConditionsProduct(s)Reaction Type
Bicyclo[3.2.2]non-6-en-2-onesDirect irradiation (Pyrex filter)cis-Bicyclo[4.3.0]non-4-en-7-onesPhotochemical beilstein-journals.org-acyl migration (radical pathway)
9-BromobarbaralaneCleavage of C-Br bondBicyclo[3.2.2]nona-2,6,8-trienyl radicalRadical formation

Generation and Reactivity of Bicyclo[3.2.2]nonyl Radicals

The generation of radical species from this compound precursors is a key strategy for introducing functionality. One established method is the electrolytic decarboxylation of carboxylic acids, also known as the Kolbe electrolysis. For example, the anodic bisdecarboxylation of the Diels-Alder adduct formed between maleic anhydride (B1165640) and cycloheptatriene (B165957) has been used to generate bicyclo[3.2.2]nona-2,6,8-triene, proceeding through radical intermediates. This approach has been instrumental in providing access to compounds like the bicyclo[3.2.2]nona-2,6,8-trien-4-yl anion.

The reactivity of bicyclo[3.2.2]nonyl radicals is significantly influenced by the rigid, bridged structure of the ring system. A notable characteristic is the inhibition of free radical hydrogen abstraction at the bridgehead position. acs.org This reluctance to form a radical at the bridgehead carbon is a consequence of the geometric constraints of the bicyclic system, which prevent the radical center from achieving the preferred planar geometry, thus destabilizing the transition state.

Radical Cascade and Photoredox Catalyzed Functionalizations

Radical cascade reactions have emerged as a powerful strategy for the assembly of complex molecular architectures, including the this compound skeleton. Research has described novel double C(sp³)–H bond functionalizations that are triggered by a sequential hydride shift and cyclization process. beilstein-journals.org One such process involves a sequence of rsc.orgacs.org- and rsc.orgnih.gov-hydride shifts to construct the this compound framework, showcasing an elegant use of radical-mediated intramolecular transformations. beilstein-journals.org

Photoredox catalysis, which utilizes visible light to initiate reactions via single electron transfer (SET), provides a mild and efficient pathway for generating radical intermediates. nih.govresearchgate.net While many applications focus on related bicyclic systems, the principles are directly applicable to this compound derivatives. acs.orgnih.gov A landmark discovery in this area is the identification of a fungal P450 enzyme, BTG5, that catalyzes the formation of a this compound structure during the biosynthesis of beticolin. d-nb.info This enzyme employs an unusual two-step mechanism involving dimerization followed by a formal redox-neutral cyclization. d-nb.info This second cyclization step is a redox-mediated reaction, representing a novel mode of P450 catalysis and highlighting the potential of biocatalysis to achieve complex radical-mediated transformations. d-nb.info

Pericyclic Reactions and Sigmatropic Rearrangements Involving this compound Motifs

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to both the synthesis and rearrangement of the this compound system.

Cope and Claisen Rearrangements within this compound Frameworks

The Cope rearrangement, a gla.ac.ukgla.ac.uk-sigmatropic rearrangement of a 1,5-diene, is particularly relevant in unsaturated this compound systems. For instance, metallated bicyclo[3.2.2]nona-2,6,8-trienes exhibit a rapid, degenerate Cope rearrangement that is observable by NMR spectroscopy. This fluxional process involves the carbon atoms of the eight-membered ring portion of the molecule. Furthermore, a tandem cyclopropanation/Cope rearrangement sequence provides a direct method for constructing the 6-azathis compound ring system from vinyldiazoacetates and N-protected 1,2-dihydropyridines, catalyzed by dirhodium tetracarboxylate. nih.gov

The Claisen rearrangement, another gla.ac.ukgla.ac.uk-sigmatropic shift involving an allyl vinyl ether, has been utilized as a key step in synthetic routes toward bicyclo[3.2.2]nonene derivatives. In one example, a base-induced elimination was used to form a diene, which then underwent a Claisen rearrangement at 170 °C to produce a crucial heptenone intermediate. rsc.orggla.ac.uk This intermediate was then further elaborated and ultimately used in a Diels-Alder reaction to construct the target bicyclo[3.2.2]nonene framework. rsc.orggla.ac.uk

Diels-Alder and Retro-Diels-Alder Reactions Related to this compound Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is the most prominent and versatile method for constructing the this compound skeleton. The reaction typically involves a cycloheptadiene derivative as the four-electron component and a suitable dienophile. A classic example is the reaction of cyclohepta-1,3-diene with dienophiles like acrolein to yield bicyclo[3.2.2]non-6-ene derivatives. nih.gov

To overcome issues of low reactivity or thermal decomposition of reactants, which can occur under simple heating, Lewis acids are often employed as catalysts. rsc.orggla.ac.uk For instance, the stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein was effectively promoted by TBSOTf, proceeding at -78 °C to form a highly functionalized bicyclo[3.2.2]nonene. rsc.orggla.ac.ukresearchgate.net

Table 1: Lewis Acid-Promoted Diels-Alder Reactions for Bicyclo[3.2.2]nonene Synthesis
DieneDienophileLewis AcidTemperature (°C)ProductYield (%)Reference
Optically active 1,4-dimethylcycloheptadiene derivative (7)AcroleinBF₃·OEt₂-78Unexpected bicyclo[2.2.2]octene- rsc.org
Optically active 1,4-dimethylcycloheptadiene derivative (7)AcroleinTMSOTf-78Bicyclo[3.2.2]nonene (8) and isomer (20)59 rsc.org
Optically active 1,4-dimethylcycloheptadiene derivative (7)AcroleinTBSOTf -78 Bicyclo[3.2.2]nonene (8) and isomer (20) 73 rsc.org
2-Benzoyl-naphthoquinone1-Methoxy-3-trimethylsilyloxy-1,3-butadieneN/A (Thermal)40Hydroanthraquinone precursorHigh researchgate.net

Inverse-electron-demand Diels-Alder (IEDDA) reactions have also been developed, offering an approach to densely substituted bicyclo[3.2.2]nonanes. ucsb.edu While the Diels-Alder reaction is a cornerstone for the formation of this bicyclic system, specific examples of the reverse reaction, the retro-Diels-Alder reaction, for the this compound carbon skeleton are not extensively documented in the surveyed literature. Thermal conditions have been noted to cause decomposition of the reacting diene rather than promoting a retro-cycloaddition of the product. rsc.org

Catalytic Transformations of this compound Derivatives

Catalysis offers efficient and selective methods for the synthesis and functionalization of the this compound ring system.

Homogeneous and Heterogeneous Catalysis for Functionalization and Conversion

Homogeneous catalysis provides a powerful platform for transformations involving this compound. As previously mentioned, Lewis acids like TBSOTf act as effective homogeneous catalysts for the Diels-Alder reaction to build the bicyclic framework. rsc.orgresearchgate.net Transition metal catalysts are also pivotal. Dirhodium(II) carboxylates catalyze a tandem cyclopropanation/Cope rearrangement to afford 6-azathis compound systems. nih.gov Gold(I) catalysts have been used in the cycloisomerization of pyridine-bridged 1,8-diynes, providing an expedient route to luminescent cycl[3.2.2]azines, which are heterocyclic analogues containing the core bridged structure. researchgate.net

Table 2: Selected Catalytic Reactions for this compound Systems
Reaction TypeCatalystSubstratesProduct SystemReference
Diels-AlderTBSOTf (Lewis Acid)Cycloheptadiene deriv. + AcroleinBicyclo[3.2.2]nonene rsc.orgresearchgate.net
Tandem Cyclopropanation / Cope RearrangementDirhodium(II) tetraprolinatesVinyldiazoacetate + Dihydropyridine6-Azathis compound nih.gov
CycloisomerizationGold(I) complexesPyridine-bridged 1,8-diynesCycl[3.2.2]azine researchgate.net
Redox-Mediated CyclizationP450 Enzyme (BTG5)Dimeric anthraquinone-xanthone precursorThis compound d-nb.info

The use of traditional heterogeneous catalysts, such as supported metals, for the functionalization of the this compound skeleton is not as widely reported as homogeneous methods. However, the field of biocatalysis offers a significant example that can operate under heterogeneous conditions. The discovery of the fungal P450 enzyme BTG5, which constructs the this compound core in beticolin, represents a major advance. d-nb.info This enzyme performs a complex transformation involving a redox-mediated cyclization, demonstrating the power of biocatalysts to forge intricate chemical structures with high precision. d-nb.info The use of Schiff base complexes derived from 4 N-azothis compound thiosemicarbazide (B42300) as ligands for metals has also been explored, with such complexes known to have applications in both homogeneous and heterogeneous catalysis.

Enzymatic Biotransformations and Stereoselective Oxidation/Reduction of this compound Analogues

The application of enzymatic systems to catalyze reactions on bicyclic scaffolds is a field of significant interest due to the high degree of stereoselectivity and regioselectivity that enzymes can offer. While detailed studies on the enzymatic biotransformation of a wide range of this compound analogues are not as extensively documented as for some other bicyclic systems, key research provides insight into the enzymatic construction of the core scaffold and points toward the potential for various stereoselective transformations.

The primary focus of biocatalysis involving the this compound system has been on the remarkable enzymatic construction of the skeleton itself. A notable discovery is a fungal cytochrome P450 enzyme, BTG5, which is responsible for assembling the complex this compound core of the natural product beticolin. nih.govacs.orgbohrium.com This P450 enzyme catalyzes an unusual two-step mechanism that involves the dimerization of an anthraquinone (B42736) and a xanthone (B1684191) precursor, followed by a cyclization to form the bridged ring system. nih.govacs.org This process is a departure from the typical hydroxylation or epoxidation reactions catalyzed by most P450 enzymes. nih.gov Further research has identified that specific amino acid residues in the enzyme, such as BTG5-T318, are crucial for substrate selectivity and can alter the catalytic reaction, allowing for a deeper understanding of the mechanism. nih.gov

In addition to the enzymatic synthesis of the core structure, the principles of stereoselective oxidation and reduction, which are well-established for other bicyclic compounds, are applicable to this compound analogues. For instance, the enzymatic kinetic resolution of racemic alcohols and the stereoselective reduction of prochiral ketones are powerful strategies for obtaining enantiomerically pure compounds. These transformations are often carried out using whole-cell biocatalysts, such as fungi and bacteria, or isolated enzymes like lipases and alcohol dehydrogenases.

Although specific and detailed research on a broad range of this compound analogues is limited, studies on closely related bridged systems, such as bicyclo[3.3.1]nonanes and bicyclo[2.2.2]octanes, provide strong evidence for the potential of similar enzymatic transformations. For example, the stereoselective reduction of (±)-bicyclo[3.3.1]nonane-2,6-dione by various microorganisms has been reported. rsc.org Similarly, the enzymatic kinetic resolution of bicyclic alcohols using lipases is a common and efficient method to obtain enantiopure products. scielo.br These examples suggest that bicyclo[3.2.2]nonanols and bicyclo[3.2.2]nonanones would be viable substrates for similar enzymatic resolutions and stereoselective reductions.

The following table summarizes the key findings on the enzymatic formation of the this compound skeleton by the fungal P450 enzyme BTG5.

EnzymeSubstrate(s)ProductKey FindingsReference(s)
Fungal P450 (BTG5) Anthraquinone and Xanthone precursorsBeticolin (containing a this compound core)Catalyzes an unusual two-step dimerization and cyclization. The T318 residue is key for substrate selectivity and reaction mechanism. nih.govacs.org

While direct and extensive data on the biotransformation of various this compound analogues are not abundant in the literature, the table below provides an overview of enzymatic transformations on analogous bicyclic systems, indicating the potential for similar applications with this compound derivatives.

Reaction TypeBicyclic SystemEnzyme/MicroorganismTransformationReference(s)
Stereoselective Reduction Bicyclo[3.3.1]nonaneVarious microorganismsReduction of (±)-bicyclo[3.3.1]nonane-2,6-dione rsc.org
Enzymatic Kinetic Resolution Bicyclo[2.2.2]octene derivativeNot specifiedKinetic resolution of an alcohol beilstein-journals.org
Enzymatic Hydrolysis Bicyclo[3.3.1]nonaneVegetables (carrot, parsnip)Hydrolysis of bicyclo[3.3.1]nonane-2,6-diol diacetate tandfonline.com
Kinetic Resolution Tertiary benzyl (B1604629) bicyclic alcoholsCandida antarctica lipase (B570770) A (CAL-A)Enantioselective transesterification scielo.br

The exploration of enzymatic methods for the synthesis and transformation of this compound analogues remains a promising area for future research, with the potential to unlock novel and efficient pathways to complex, stereochemically defined molecules.

Bicyclo 3.2.2 Nonane As a Modular Scaffold in Molecular Design and Advanced Applications

Bicyclo[3.2.2]nonane as a Building Block in Complex Chemical Synthesis

The unique topology of the this compound skeleton, characterized by a seven-membered ring bridged by an ethylene (B1197577) group, provides a robust and predictable platform for the synthesis of elaborate molecules. Its incorporation can impart specific conformational constraints and three-dimensional diversity to the target structure.

Incorporation into Macrocycles, Cages, and Supramolecular Frameworks

The rigid nature of the this compound unit makes it an ideal component for the construction of macrocycles and cages. By introducing functional groups at the bridgehead or other positions, the bicyclic scaffold can be integrated into larger ring systems, pre-organizing the structure and influencing its binding properties. For instance, bicyclic ring systems, including this compound, are cited as components in the design of poly-cyanostilbene macrocycles, which have applications in molecular recognition, particularly for anion binding. mdpi.com The defined geometry of the bicyclic unit helps to create well-defined cavities within the macrocyclic structure, which is a key principle in supramolecular chemistry for developing hosts for specific guest molecules.

The synthesis of natural products often leverages the this compound core. For example, the dibenzothis compound skeleton is a key structural feature of goupiolones, which are phenolic compounds with significant biological activity. bohrium.com The construction of this core often involves complex cycloaddition reactions, highlighting the importance of this scaffold in accessing intricate natural product architectures. bohrium.com Furthermore, methods like the inverse-electron-demand Diels-Alder reaction have been developed to create densely substituted bicyclo[3.2.2]nonanes, which serve as precursors to complex polycyclic and cage-like molecules. researchgate.net

A model study toward the total synthesis of acremoxanthone A demonstrated a convergent approach to construct a complex ring system featuring the this compound skeleton. Key steps included the effective construction of the bicyclic core and its subsequent elaboration, showcasing its utility as a foundational element in multi-step syntheses. cdnsciencepub.com

Utilization in the Construction of Dendrimers and Polymeric Architectures

The this compound moiety has been successfully incorporated into polymeric structures to modify their properties. The rigidity of the bicyclic unit can enhance the thermal stability and mechanical properties of polymers. Research has detailed the synthesis of polymer intermediates such as 1,5-biscarbethoxythis compound and 1,5-bis(hydroxymethyl)this compound. beilstein-journals.org These bifunctional monomers can be used in condensation polymerizations to create polyesters containing the this compound ring. beilstein-journals.org

The synthesis of these monomers typically starts from the alkylation of diethyl succinylsuccinate, which yields 1,5-biscarbethoxythis compound-6,8-dione. beilstein-journals.org This intermediate can then be converted to other useful monomers. For example, reduction with lithium aluminum hydride yields 1,5-bis(hydroxymethyl)this compound. beilstein-journals.org A notable aspect of the synthesis is the potential formation of a bicyclo[4.2.1]nonane isomer during the initial alkylation, which arises from isomerization of the primary product. beilstein-journals.org

While the use of this compound as a core or branching unit in dendrimers is not as extensively documented as for other cyclic systems, its bifunctional nature makes it a potential candidate for such applications. Dendrimers built from rigid bicyclic units could lead to materials with unique morphologies and properties.

MonomerSynthetic PrecursorKey TransformationResulting Polymer Type
1,5-Bis(hydroxymethyl)this compound1,5-Biscarbethoxythis compoundLithium aluminum hydride reductionPolyesters
1,5-Biscarbethoxythis compound1,5-Biscarbethoxythis compound-6,8-dioneThioketalization and desulfurizationPolyesters

Stereochemical Control and Chirality in this compound-Based Systems

The three-dimensional nature of the this compound scaffold means that its substituted derivatives are often chiral. Controlling the stereochemistry during synthesis is crucial for applications where specific enantiomers are required, such as in pharmaceutical chemistry and asymmetric catalysis.

Methods for Chiral Resolution and Enantiomeric Enrichment of this compound Isomers

Achieving enantiomerically pure this compound derivatives can be accomplished through several strategies, including asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create a specific enantiomer directly. A notable example is the stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by a Lewis acid like TBSOTf, to produce a highly functionalized bicyclo[3.2.2]nonene derivative with control over newly formed stereocenters. This approach allows for the construction of the bicyclic core with predetermined chirality.

Another strategy involves using chiral starting materials. For instance, all possible stereoisomeric alcohols of 6-benzyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonan-2-ol have been prepared starting from (R)- and (S)-glutamate. This method establishes the chirality of the final product based on the chirality of the starting material. Key transformations in this synthesis include a Dieckmann-analogous cyclization and stereoselective reductions.

For racemic mixtures, chiral resolution techniques can be employed. While specific examples for this compound are less common in the literature compared to the related bicyclo[3.3.1]nonane system, methods such as enzymatic kinetic resolution and chromatographic separation on chiral stationary phases are generally applicable. For example, the kinetic resolution of a related bicyclic dione (B5365651) using baker's yeast has been successfully demonstrated.

Optical Activity and Circular Dichroism Spectroscopy for Chiral Bicyclo[3.2.2]nonanes

Chiral this compound derivatives are optically active, meaning they rotate the plane of polarized light. The magnitude and sign of this rotation are characteristic of the specific enantiomer. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for studying the stereochemistry of these molecules.

CD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules containing chromophores. For bicyclic systems, the spatial arrangement of chromophores can lead to through-space interactions, such as exciton (B1674681) coupling, which results in characteristic bisignate signals in the CD spectrum. The sign of this exciton couplet can be directly correlated to the absolute configuration of the molecule using the exciton chirality method.

Studies on the related bicyclo[3.3.1]nonane system have shown that the CD spectra of diones can be complex. The interpretation often requires theoretical calculations and consideration of the conformational preferences of the bicyclic system to correctly assign the absolute configuration. These principles are directly applicable to chiral this compound derivatives containing suitable chromophores, allowing for detailed stereochemical analysis.

This compound-Derived Ligands and Catalysts

The rigid framework of this compound makes it an excellent scaffold for the design of ligands used in coordination chemistry and catalysis. By attaching donor atoms (like N, P, O, or S) to the bicyclic core, ligands with well-defined bite angles and steric properties can be created. These features are critical for controlling the activity and selectivity of metal catalysts.

Derivatives such as 4-N-azothis compound thiosemicarbazones have been synthesized and investigated as chelating ligands for various transition metals, including copper, nickel, cadmium, and zinc. These thiosemicarbazone ligands, which are Schiff bases, coordinate to metal ions through nitrogen and sulfur atoms, forming stable complexes. Such complexes have potential applications in catalysis and as biological agents.

Furthermore, diazathis compound derivatives have been synthesized as ligands for sigma receptors, demonstrating the utility of this scaffold in medicinal chemistry and drug design. The synthesis of these ligands is often modular, allowing for systematic variation of substituents to optimize binding affinity and biological activity. While the direct application of this compound-based catalysts is an emerging area, the development of chiral ligands based on this scaffold holds promise for asymmetric catalysis, where the ligand's rigid structure can effectively transfer chiral information to the catalytic center.


Design and Synthesis of Chiral this compound-Based Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid and well-defined geometry of the this compound scaffold makes it an appealing chassis for the design of such ligands. Synthetic strategies often focus on introducing functionality into the bicyclic core in a stereocontrolled manner.

A key approach to chiral this compound derivatives is through stereoselective cycloaddition reactions. For instance, the Diels-Alder reaction between an optically active 1,4-disubstituted cycloheptadiene and a dienophile can be used to construct a highly functionalized bicyclo[3.2.2]nonene skeleton. beilstein-journals.orgnih.gov This reaction, when promoted by a Lewis acid, can proceed with high stereoselectivity, installing multiple stereocenters in a single step. beilstein-journals.org The resulting bicyclo[3.2.2]nonene can then be further transformed through various chemical manipulations, including reduction of the double bond, to yield a saturated and chiral this compound framework. beilstein-journals.orgnih.gov

Another strategy involves phosphine-catalyzed [4+3] annulation reactions, which can be employed to construct bicyclo[3.2.2]nonadiene frameworks. These dienes serve as versatile intermediates that can be subsequently functionalized to introduce chirality and ligating atoms, such as phosphorus or nitrogen, necessary for coordination with metal catalysts. While the direct application of chiral ligands based on the pure carbocyclic this compound in asymmetric catalysis is an emerging area, the principles are well-established with closely related bicyclic systems like bicyclo[3.3.1]nonanes, which have been successfully used as chiral ligands in metal catalysis. nih.govrsc.org

The synthesis of chiral this compound-based ligands often involves a multi-step sequence starting from readily available materials. The following table summarizes a representative synthetic approach to a functionalized chiral bicyclo[3.2.2]nonene, which is a key precursor to the desired saturated ligands.

Table 1: Representative Synthetic Steps for a Chiral Bicyclo[3.2.2]nonene Precursor

Step Reaction Key Reagents Product Description Reference
1 Asymmetric Reduction (R)-CBS, BH₃·SMe₂ Chiral allylic alcohol beilstein-journals.org
2 Silyl (B83357) Ether Protection TBSCl, Imidazole Protected chiral alcohol beilstein-journals.org
3 Diels-Alder Cycloaddition Acrolein, TBSOTf (Lewis Acid) Highly functionalized bicyclo[3.2.2]nonene beilstein-journals.orgnih.gov
4 Further Transformations Various Saturated chiral this compound ligand beilstein-journals.org

Investigation of Ligand-Metal Coordination Chemistry and Catalytic Performance

The efficacy of a chiral ligand in asymmetric catalysis is determined by its coordination to a metal center and the subsequent influence on the catalytic reaction. The this compound scaffold can be functionalized with various donor atoms, such as phosphorus in phosphine (B1218219) ligands or nitrogen in diamine ligands, to facilitate coordination with a range of transition metals like palladium, rhodium, and gold. nih.gov

The coordination chemistry of these ligands is dictated by the spatial arrangement of the donor atoms, which is in turn controlled by the rigid bicyclic framework. This pre-organization of the ligating groups can lead to the formation of well-defined and stable metal complexes. While detailed studies on the coordination chemistry of carbocyclic this compound ligands are still developing, research on analogous aza-bicyclo[3.2.2]nonane systems provides valuable insights. For example, derivatives of 6,8-diazathis compound have been synthesized and their coordination to various receptors has been investigated, demonstrating the ability of this scaffold to present functional groups in a specific three-dimensional arrangement.

The catalytic performance of such ligand-metal complexes is evaluated in various asymmetric transformations, including hydrogenations, allylic alkylations, and cycloadditions. The chirality of the ligand is transferred to the product through the creation of a chiral environment around the metal's active site. This directs the approach of the substrate, favoring the formation of one enantiomer over the other. The success of these reactions is measured by the enantiomeric excess (ee) of the product. For example, in gold-catalyzed asymmetric cycloisomerizations, chiral bisphosphine ligands have proven effective, although applications with substrates leading to this compound systems are still being explored. nih.gov The initial investigation of bicyclic derivatives as chiral ligands in metal catalysis has shown promise, particularly in switchable divergent asymmetric synthesis to access various chiral bicyclic systems. nih.gov

Application in Advanced Materials Science and Engineering

The unique structural characteristics of the this compound unit make it a valuable component in the design of advanced materials with tailored properties.

Integration of this compound into Polymers for Enhanced Mechanical and Thermal Stability

The incorporation of rigid and bulky bicyclic units into polymer backbones is a well-established strategy to enhance their thermal and mechanical properties. The this compound scaffold, when used as a monomer in polymerization reactions, can significantly influence the properties of the resulting polymer.

Bifunctional derivatives of this compound, such as this compound-1,5-dicarboxylic acid and this compound-1,5-diyldimethanol, are key monomers for the synthesis of polyesters and polyamides. researchgate.netvt.edu These monomers can be prepared through multi-step synthetic sequences, often involving cycloaddition reactions followed by functional group transformations.

A notable characteristic of polymers containing the this compound ring is their lower melting point compared to polymers with the more symmetric bicyclo[2.2.2]octane ring. core.ac.ukresearchgate.net This is attributed to the reduced symmetry of the this compound scaffold, where the functional groups at the bridgehead carbons are oriented at an angle of approximately 150°, as opposed to the 180° orientation in the bicyclo[2.2.2]octane system. core.ac.uk This lower symmetry disrupts crystal packing, leading to a decrease in the melting temperature. However, the rigidity of the bicyclic unit can still contribute to a high glass transition temperature (Tg) and improved thermal stability of the polymer.

The following table presents a comparison of the effect of different bicyclic units on the melting points of terephthalate (B1205515) polyesters.

Table 2: Comparison of Melting Points of Polyesters Containing Different Bicyclic Rings

Bicyclic Unit Polymer Melting Point (°C) Reason for Difference Reference
Bicyclo[2.2.2]octane Higher High symmetry allows for efficient crystal packing core.ac.ukresearchgate.net
This compound Lower Reduced symmetry disrupts crystal packing core.ac.ukresearchgate.netswaminathansivaram.in

Role in the Development of High-Performance Resins, Coatings, and Dielectric Materials

The this compound scaffold has potential applications in the formulation of high-performance resins, coatings, and dielectric materials. Its rigid structure can enhance the hardness, chemical resistance, and thermal durability of cross-linked polymer networks, such as epoxy resins. While direct applications of the carbocyclic this compound are still under exploration, derivatives like 3-azathis compound have been used as components in hardeners for epoxy resins, which are employed in demanding coating applications. google.com

In the field of dielectric materials, the incorporation of bicyclic structures can be advantageous. The low polarizability of the aliphatic this compound framework can contribute to a low dielectric constant and loss factor, which are desirable properties for insulating materials used in electronics. The synthesis of polyesters from this compound diols or dicarboxylic acids offers a route to materials with potential applications as dielectrics. core.ac.ukswaminathansivaram.in

Application in Host-Guest Chemistry, Molecular Recognition, and Porous Materials (e.g., COFs, MOFs)

The well-defined, concave shape of the this compound skeleton makes it an interesting building block for supramolecular chemistry, particularly in the design of synthetic receptors for molecular recognition and as linkers for porous materials. wikipedia.org

In host-guest chemistry, the bicyclic framework can serve as a rigid scaffold for the construction of "molecular tweezers" or "clips," which are synthetic receptors designed to bind specific guest molecules through non-covalent interactions. researchgate.netnih.gov The this compound unit can be functionalized with aromatic panels or hydrogen-bonding groups to create a binding cavity with a specific size, shape, and electronic properties, enabling selective recognition of guest molecules. researchgate.netdokumen.pub The principles of molecular recognition in such systems are well-studied, with related bicyclic scaffolds like bicyclo[3.3.1]nonane being used to create hosts for various guests. rsc.org

In the field of porous materials, bifunctional this compound derivatives, such as this compound-1,5-dicarboxylic acid, are potential linkers for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govnih.gov These crystalline materials are characterized by high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The use of aliphatic linkers like this compound dicarboxylate is of particular interest for creating transparent MOFs, as the absence of aromatic chromophores reduces light absorption. rsc.orgresearchgate.net The rigid and non-planar geometry of the this compound linker can lead to the formation of 3D networks with unique topologies and pore structures. While the synthesis of porous organic polymers from various aliphatic monomers is an active area of research, the specific use of this compound as a primary building block is a promising but less explored avenue. liverpool.ac.uk

Emerging Research Frontiers and Future Prospects in Bicyclo 3.2.2 Nonane Chemistry

Sustainable Synthetic Routes for Bicyclo[3.2.2]nonane Production and Functionalization

The growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing and functionalizing the this compound skeleton. colab.ws Traditional multi-step syntheses are gradually being replaced by more efficient and environmentally friendly approaches, such as biocatalysis and domino reactions.

A significant advancement is the use of enzymatic catalysis. Researchers have discovered that fungal cytochrome P450 enzymes can construct the complex this compound skeleton through sophisticated mechanisms. nih.gov For instance, the fungal P450 enzyme BTG5 has been identified to catalyze the formation of the this compound structure in the biosynthesis of beticolin. nih.govacs.org This enzymatic process involves an unusual two-step mechanism of dimerization and a formal redox-neutral cyclization, highlighting a novel biochemical strategy for building bridged ring systems. nih.govacs.orgevitachem.com Such enzymatic routes offer high selectivity under mild conditions, minimizing waste and the use of hazardous reagents.

In addition to biocatalysis, established reactions like the Diels-Alder cycloaddition, a fundamental method for creating the this compound core, are being optimized for sustainability. researchgate.netroyalsocietypublishing.org Efforts are focused on using greener solvents, reducing reaction temperatures, and employing catalytic systems to improve efficiency and reduce environmental impact. colab.ws For example, functionalized tetrahydroanthraquinone (B8792033) derivatives, which serve as valuable precursors for intramolecular couplings to create this compound ring systems, can be synthesized via Diels-Alder reactions under mild conditions with high yields. researchgate.netroyalsocietypublishing.org

Synthesis StrategyKey FeaturesExample Catalyst/SystemSustainability Aspect
Enzymatic Cyclization High selectivity, mild reaction conditions.Fungal Cytochrome P450 (e.g., BTG5) nih.govacs.orgUse of biocatalysts, reduction in hazardous waste.
Diels-Alder Reactions Efficient construction of the bicyclic core. Thermal or Lewis Acid Catalysis beilstein-journals.orgOptimization for greener solvents and energy efficiency. colab.ws
Domino Reactions Multi-step synthesis in a single pot.Organocatalysts colab.wsIncreased atom economy, reduced purification steps.
Microwave-Assisted Synthesis Accelerated reaction times.N/A researchgate.netReduced energy consumption compared to conventional heating. researchgate.net

Development of Novel Reactivity Modalities and Catalytic Systems for this compound Derivatives

The quest for novel chemical transformations and more efficient catalytic systems is a central theme in modern organic synthesis, and the chemistry of this compound is no exception. Researchers are actively developing new methods to control the reactivity and stereochemistry of this rigid scaffold.

One of the most innovative catalytic systems involves the aforementioned P450 enzymes, which mediate a formal redox-neutral cyclization distinct from conventional oxidation reactions. nih.gov This discovery broadens the known catalytic capabilities of P450s and opens new avenues for chemoenzymatic synthesis. nih.govacs.org

In the realm of traditional catalysis, Lewis acids are being employed to control the stereoselectivity of reactions that form the this compound framework. For example, the stereoselective Diels-Alder reaction between 1,4-dimethylcycloheptadiene and acrolein can be effectively promoted by silyl (B83357) triflates like TBSOTf to produce highly functionalized bicyclo[3.2.2]nonene derivatives with control over quaternary carbon centers. beilstein-journals.org Furthermore, palladium-catalyzed intramolecular Heck reactions represent a powerful tool for constructing the this compound ring system from suitably functionalized precursors. royalsocietypublishing.org For related aza-derivatives, dirhodium tetraprolinates have been used as chiral catalysts in [3+4] cycloadditions to construct the 6-azathis compound ring system with high asymmetric induction. acs.org

These advanced catalytic approaches not only provide access to new derivatives but also enable the synthesis of complex molecules with high precision, which is crucial for applications in medicinal chemistry and materials science. smolecule.com

Exploration of this compound as a Core Scaffold for Next-Generation Functional Materials

The inherent rigidity and well-defined three-dimensional geometry of the this compound scaffold make it an attractive building block for the design of next-generation functional materials. smolecule.com Its unique structural features can be leveraged to create polymers and composite materials with enhanced physical properties.

In polymer chemistry, incorporating the this compound unit into polymer backbones can lead to materials with improved thermal stability and mechanical strength. smolecule.com The rigid structure restricts segmental motion, which can raise the glass transition temperature and enhance the modulus of the resulting polymers. Research in this area focuses on synthesizing bifunctional bridgehead derivatives of this compound that can be used as monomers in condensation polymerizations. cdnsciencepub.com

The reactivity of functionalized this compound derivatives also allows for their use as crosslinking agents or as scaffolds for tailoring material properties for specific applications in catalysis or electronics. smolecule.com The defined spatial orientation of substituents on the bicyclic core is critical for creating materials with precise structural and functional attributes.

Potential Material ApplicationRole of this compound ScaffoldDesired Property Enhancement
High-Performance Polymers Rigid monomer unit in polymer backbone. smolecule.comIncreased thermal stability, mechanical strength. smolecule.com
Composite Materials Structural reinforcement. Improved stiffness and durability.
Functional Materials Core scaffold for attaching active groups. smolecule.comTailored catalytic, sensory, or electronic properties. smolecule.com

Interdisciplinary Research at the Interface of this compound Chemistry with Nanoscience and Optoelectronics

The unique structural and electronic properties of this compound derivatives are paving the way for their use in the high-tech fields of nanoscience and optoelectronics. The rigid framework provides a stable and predictable platform for constructing molecular-scale devices and materials with specific electronic functions.

In the field of optoelectronics, heteroatom-containing this compound analogues, such as 3-azathis compound, have been incorporated into polyfluorene polymers. google.com.na These materials are investigated for use in the emissive layers of optoelectronic devices, such as organic light-emitting diodes (OLEDs). The inclusion of the bicyclic unit can influence the polymer's charge transport properties and film-forming characteristics. google.com.na

Furthermore, the development of alkynyl-functionalized this compound derivatives is of interest for creating conductive materials. The triple bonds can contribute to π-electron delocalization, which is a key feature for constructing materials suitable for electronic and energy harvesting devices. At the nanoscale, the defined geometry of the this compound scaffold could be exploited for the bottom-up assembly of complex molecular architectures and nanomaterials. google.com

Addressing Grand Challenges in Chemistry and Materials Science through this compound Research

Research into this compound chemistry is positioned to contribute to solving several grand challenges in science. The development of sustainable and efficient synthetic methods directly addresses the critical need for green chemistry, aiming to minimize the environmental footprint of chemical manufacturing. colab.ws By designing catalytic and enzymatic processes that operate under mild conditions with high atom economy, chemists are creating cleaner routes to complex molecules. nih.govacs.org

In materials science, the demand for advanced materials with tailored properties continues to grow. The this compound scaffold provides a robust platform for creating novel polymers and functional materials with enhanced durability, thermal stability, and specific electronic or optical properties. smolecule.com These materials could find applications in diverse areas, from aerospace engineering to next-generation electronics, helping to address challenges in energy, technology, and infrastructure. The exploration of this unique bicyclic system underscores a fundamental strategy in chemistry: controlling molecular architecture to achieve specific functions and solve real-world problems.

Q & A

Q. What are the common synthetic routes to bicyclo[3.2.2]nonane and its derivatives?

this compound derivatives are synthesized via radical cyclization or intramolecular alkylation. For example:

  • Radical cyclization : Tributyltin hydride-mediated reduction of bromomethyl cycloalkenes (e.g., 5-bromomethyl-cycloheptene) yields this compound via a radical intermediate .
  • Intramolecular alkylation : Functionalized precursors like dibenzothis compound derivatives are synthesized through Diels-Alder cycloaddition followed by α-hydroxyketone formation and benzoylation . Key analytical tools: GC-MS for purity assessment and 1H^1H/13C^{13}C-NMR for structural confirmation.

Q. How do the structural features of this compound influence its reactivity?

The this compound scaffold has a unique bridgehead geometry with bond angles (~150°) that reduce symmetry compared to bicyclo[2.2.2]octane (180°). This asymmetry lowers melting points in polymers and increases susceptibility to solvolysis or ring-opening reactions. For instance, substituents at bridgehead carbons exhibit distinct stereoelectronic effects, impacting nucleophilic substitution rates .

Q. How can conformational analysis resolve contradictions in reactivity data for this compound derivatives?

Conflicting reactivity data (e.g., solvolysis rates) often arise from conformational flexibility. For example:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for solvolysis pathways, explaining why endo-substituted derivatives react faster than exo isomers due to steric strain .
  • Dynamic NMR : Detects conformational exchange in real-time, such as ring-flipping barriers in this compound diols .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound scaffolds?

  • Chiral auxiliaries : Use enantiopure limonene derivatives to induce asymmetry during cyclization, achieving >85% enantiomeric excess in phosphine-containing analogues .
  • Curtius degradation : Stereochemical control in 6-ethoxycarbonyl-bicyclo[3.2.2]nonene precursors allows selective formation of exo or endo amines via azide intermediates .

Q. How do substituents on the this compound framework affect polymer properties?

Substituents at bridgehead positions disrupt crystallinity, lowering melting points. For example:

  • This compound diesters : Exhibit TmT_m reductions of 20–30°C compared to bicyclo[2.2.2]octane analogues due to reduced symmetry .
  • Polymerization behavior : Electron-withdrawing groups (e.g., nitro) stabilize radical intermediates, enabling controlled radical polymerization (PDI <1.3) .

Q. Why do computational and experimental data sometimes conflict in predicting this compound stability?

Discrepancies arise from solvent effects and van der Waals interactions often omitted in gas-phase calculations. For example:

  • Solvent modeling : PCM (Polarizable Continuum Model) corrections improve agreement between computed and experimental solvolysis rates .
  • Dispersion forces : DFT-D3 accounts for CH-π interactions in crystal packing, resolving mismatches in lattice energy predictions .

Methodological Guidelines

  • Data contradiction resolution : Cross-validate computational predictions with kinetic experiments (e.g., Arrhenius plots) and crystallographic data .
  • Experimental design : Prioritize modular synthesis (e.g., Ziegler ring closure) to systematically vary substituents and study structure-property relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.